molecular formula C34H32N2O8 B12098786 1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydronaphthalene-2,3-dicarboxamide

1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydronaphthalene-2,3-dicarboxamide

Cat. No.: B12098786
M. Wt: 596.6 g/mol
InChI Key: XENYXHLAFMZULS-UHFFFAOYSA-N
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Description

1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydronaphthalene-2,3-dicarboxamide is a complex organic compound with significant potential in various scientific fields. It is known for its unique structure, which includes multiple hydroxyl groups and aromatic rings, making it a subject of interest in both synthetic chemistry and biological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydronaphthalene-2,3-dicarboxamide typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions such as condensation, reduction, and cyclization .

Industrial Production Methods

This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydronaphthalene-2,3-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydronaphthalene-2,3-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydronaphthalene-2,3-dicarboxamide involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, its aromatic rings can interact with proteins and enzymes, potentially modulating their activity .

Properties

Molecular Formula

C34H32N2O8

Molecular Weight

596.6 g/mol

IUPAC Name

1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydronaphthalene-2,3-dicarboxamide

InChI

InChI=1S/C34H32N2O8/c37-23-6-1-19(2-7-23)11-13-35-33(43)26-15-22-17-29(41)30(42)18-25(22)31(21-5-10-27(39)28(40)16-21)32(26)34(44)36-14-12-20-3-8-24(38)9-4-20/h1-10,15-18,31-32,37-42H,11-14H2,(H,35,43)(H,36,44)

InChI Key

XENYXHLAFMZULS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)NCCC4=CC=C(C=C4)O)O)O)C5=CC(=C(C=C5)O)O)O

Origin of Product

United States

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